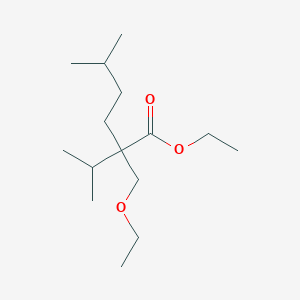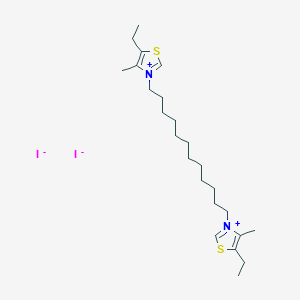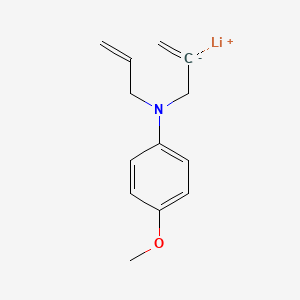
lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline is a chemical compound with the molecular formula C13H16LiNO. It is known for its unique structure, which includes a lithium atom, a methoxy group, and two prop-2-enyl groups attached to an aniline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline typically involves the reaction of 4-methoxyaniline with prop-2-enyl bromide in the presence of a base such as sodium hydride. The resulting intermediate is then treated with lithium to form the final compound. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxy and prop-2-enyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline include:
- Lithium;4-methoxy-N,N-bis(prop-2-enyl)aniline
- Lithium;4-methoxy-N-prop-2-enyl-N-ethyl-aniline
- Lithium;4-methoxy-N-prop-2-enyl-N-methyl-aniline
Uniqueness
This compound is unique due to its specific combination of functional groups and its lithium atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
190277-32-8 |
|---|---|
Molekularformel |
C13H16LiNO |
Molekulargewicht |
209.2 g/mol |
IUPAC-Name |
lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline |
InChI |
InChI=1S/C13H16NO.Li/c1-4-10-14(11-5-2)12-6-8-13(15-3)9-7-12;/h4,6-9H,1-2,10-11H2,3H3;/q-1;+1 |
InChI-Schlüssel |
QKNJCQSJUNZKJG-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].COC1=CC=C(C=C1)N(CC=C)C[C-]=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}acetic acid](/img/structure/B12575828.png)
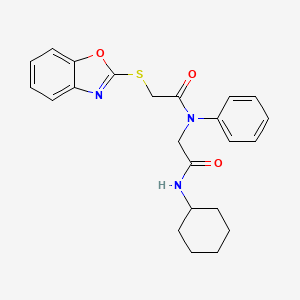
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)
![N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12575852.png)
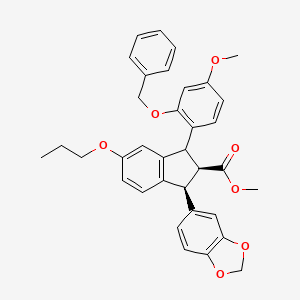
![Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575862.png)
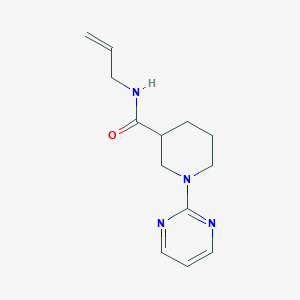
![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)
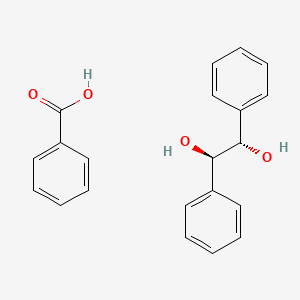
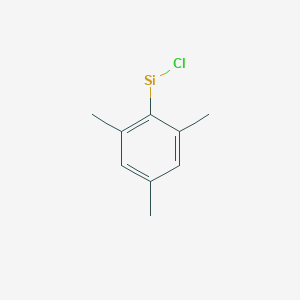
![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
